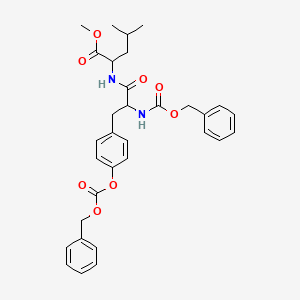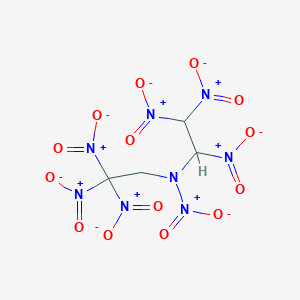![molecular formula C14H19NO B14177933 1-{1-[2-(Methoxymethyl)phenyl]ethenyl}pyrrolidine CAS No. 917957-69-8](/img/structure/B14177933.png)
1-{1-[2-(Methoxymethyl)phenyl]ethenyl}pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{1-[2-(Methoxymethyl)phenyl]ethenyl}pyrrolidine is a chemical compound characterized by the presence of a pyrrolidine ring attached to a phenyl group substituted with a methoxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{1-[2-(Methoxymethyl)phenyl]ethenyl}pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids, under acidic or basic conditions.
Introduction of the Ethenyl Group: The ethenyl group can be introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired ethenyl group.
Substitution with the Methoxymethyl Group: The methoxymethyl group can be introduced through a nucleophilic substitution reaction, where a methoxymethyl halide reacts with the phenyl group under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. Catalysts and solvents may be employed to enhance reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions: 1-{1-[2-(Methoxymethyl)phenyl]ethenyl}pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group or reduce other functional groups present in the molecule.
Substitution: The methoxymethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions, often under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of ethyl-substituted derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-{1-[2-(Methoxymethyl)phenyl]ethenyl}pyrrolidine has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to the presence of the pyrrolidine ring.
Materials Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 1-{1-[2-(Methoxymethyl)phenyl]ethenyl}pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can interact with active sites of enzymes, while the phenyl group can engage in π-π interactions with aromatic residues. The methoxymethyl group can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
1-{1-[2-(Methoxymethyl)phenyl]ethyl}pyrrolidine: Similar structure but with an ethyl group instead of an ethenyl group.
1-{1-[2-(Methoxymethyl)phenyl]ethenyl}piperidine: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
1-{1-[2-(Methoxymethyl)phenyl]ethenyl}morpholine: Similar structure but with a morpholine ring instead of a pyrrolidine ring.
Uniqueness: 1-{1-[2-(Methoxymethyl)phenyl]ethenyl}pyrrolidine is unique due to the combination of the pyrrolidine ring and the methoxymethyl-substituted phenyl group, which imparts specific chemical and biological properties not found in other similar compounds.
Properties
CAS No. |
917957-69-8 |
|---|---|
Molecular Formula |
C14H19NO |
Molecular Weight |
217.31 g/mol |
IUPAC Name |
1-[1-[2-(methoxymethyl)phenyl]ethenyl]pyrrolidine |
InChI |
InChI=1S/C14H19NO/c1-12(15-9-5-6-10-15)14-8-4-3-7-13(14)11-16-2/h3-4,7-8H,1,5-6,9-11H2,2H3 |
InChI Key |
SGUDIKHNWRFSDZ-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC=CC=C1C(=C)N2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-(4-aminophenoxy)-, ethyl ester](/img/structure/B14177853.png)
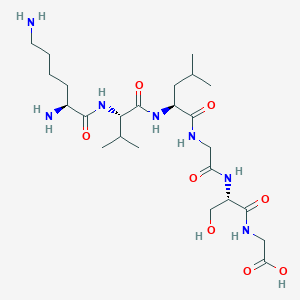


![5-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]naphthalene-1-sulfonic acid](/img/structure/B14177888.png)
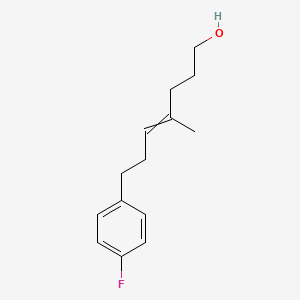
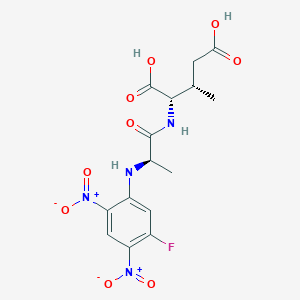
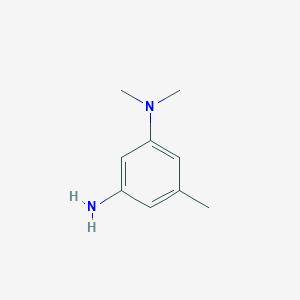
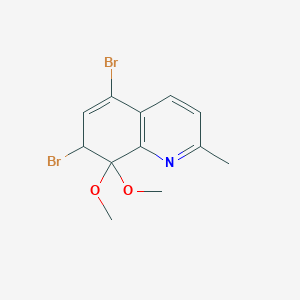
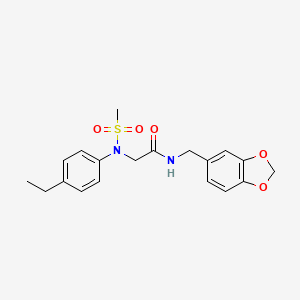
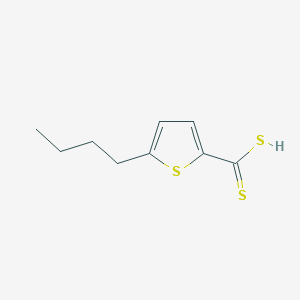
![[5-(5-Methyl-1-phenyl-1H-furo[3,2-c]pyrazol-3-yl)furan-2-yl]methanol](/img/structure/B14177937.png)
